Antitrypanosomal agent 17
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 17 typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates to form a pyrazole ester intermediate.
Aromatization: The intermediate undergoes aromatization to form a stable aromatic compound.
S-Methylation: The aromatic compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Antitrypanosomal agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to revert to its original state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Antitrypanosomal agent 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its effects on Trypanosoma parasites and its potential as a therapeutic agent.
Medicine: It is being investigated for its potential to treat HAT and other trypanosomiasis-related diseases.
Mechanism of Action
The mechanism of action of Antitrypanosomal agent 17 involves targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with the parasite’s ability to replicate and survive by inhibiting key enzymes and disrupting cellular processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage HAT.
Pentamidine: An antimicrobial medication used to treat early-stage HAT.
Nifurtimox: A nitrofuran-based drug used in combination with eflornithine for HAT treatment.
Uniqueness
Antitrypanosomal agent 17 stands out due to its high potency, low toxicity, and favorable pharmacokinetic properties. Unlike some of the existing treatments, it has shown minimal side effects and high efficacy in preclinical studies .
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+ |
InChI Key |
FGRQIGUVFRWVHP-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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